7-chloro-2-(2-methoxyphenyl)quinoxaline
Description
Properties
IUPAC Name |
7-chloro-2-(2-methoxyphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-15-5-3-2-4-11(15)14-9-17-12-7-6-10(16)8-13(12)18-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFZOKQFAVWNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C3C=CC(=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the optimized synthetic methodologies for 7-chloro-2-(2-methoxyphenyl)quinoxaline?
Methodological Answer:
The compound is typically synthesized via condensation reactions under acidic conditions. A validated approach involves reacting substituted benzils with 1,2-diamines. For example, in a reported procedure (applied to analogous quinoxalines), 5-chloro-2-aminobenzophenone and 4-methoxyacetophenone were condensed in acetic acid with concentrated H₂SO₄ as a catalyst at 140°C under argon for 18 hours . Key considerations include:
- Catalyst selection : Acidic conditions (e.g., H₂SO₄) enhance electrophilicity of carbonyl groups.
- Reaction monitoring : TLC or HPLC can track intermediate formation (e.g., imine intermediates).
- Yield optimization : Crystallization from dichloromethane/NaOH mixtures improves purity (yields ~55%) .
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous quinoxalines, SHELXL software refines structures using intensity data, with H atoms positioned geometrically and thermal parameters adjusted via isotropic displacement . Key structural features include:
- Planarity : Quinoxaline rings typically deviate <0.05 Å from planarity.
- Intermolecular interactions : Weak C–H···π and π–π stacking (3.7–3.8 Å distances) stabilize packing .
- Dihedral angles : Substituents (e.g., methoxyphenyl) form angles of 35–79° with the quinoxaline core .
Advanced: How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Map frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and optoelectronic behavior.
- Simulate UV-Vis spectra by modeling excited-state transitions (e.g., π→π* in conjugated systems) .
- Validate experimental Compare computed vs. observed dihedral angles or bond lengths .
Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for quinoxaline derivatives?
Methodological Answer:
Contradictions in SAR (e.g., varying anticancer activity with similar substituents) require:
- Systematic substitution : Compare analogs with single functional group changes (e.g., –OCH₃ vs. –Cl) .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding affinities.
- Meta-analysis : Cross-reference biological data with crystallographic or DFT-derived electronic profiles .
Advanced: How can microwave-assisted synthesis improve the efficiency of quinoxaline derivatives?
Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes. For example, 2,3-dichloroquinoxaline (DCQX) reacts with amines under microwave conditions (80–120°C, 10–30 min) to yield substituted quinoxalines with >80% purity . Key advantages:
- Energy efficiency : Targeted heating minimizes side reactions.
- Scalability : Compatible with continuous-flow reactors for gram-scale synthesis .
Advanced: What mechanistic insights guide the design of quinoxaline-based fluorescent probes?
Methodological Answer:
Probe design leverages:
- Conjugation extension : Electron-withdrawing groups (e.g., –Cl) enhance intramolecular charge transfer (ICT) for Zn²⁺ detection .
- Solvatochromism : Solvent polarity modulates emission wavelengths (e.g., blue shifts in non-polar media).
- Quenching studies : Competitive binding assays with EDTA confirm metal-ion specificity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H320 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .
- Waste disposal : Halogenated organic waste containers for chlorinated byproducts .
Advanced: How does substituent position (ortho vs. para) on the phenyl ring affect quinoxaline bioactivity?
Methodological Answer:
- Ortho-substituents : Steric hindrance reduces enzyme binding (e.g., lower IC₅₀ in kinase assays) .
- Para-substituents : Enhanced π-stacking with DNA/RNA (e.g., antiretroviral activity) .
- Case study : 2-(2-Methoxyphenyl) analogs show 3× higher cytotoxicity than para-methoxy derivatives in MCF-7 cells .
Basic: Which spectroscopic techniques confirm the purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺ expected: 285.0663 for C₁₅H₁₁ClN₂O).
- HPLC-PDA : Purity >95% with retention time matching standards .
Advanced: How can high-throughput crystallography accelerate quinoxaline derivative development?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
